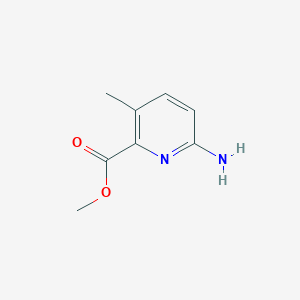

6-Amino-3-metilpiridina-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by its white crystalline powder form, which is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-amino-3-methylpyridine-2-carboxylate has been investigated for its potential therapeutic benefits, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a modulator for amyloid beta, which is implicated in the pathogenesis of Alzheimer's. Research indicates that derivatives of this compound could help prevent the deposition of β-amyloid in the brain, thereby mitigating cognitive decline associated with the disease .

Case Study: Amyloid Beta Modulation

A study demonstrated that methyl 6-amino-3-methylpyridine-2-carboxylate derivatives showed promising results in preclinical models for reducing amyloid plaque formation. These findings suggest a potential pathway for developing new treatments for Alzheimer's disease and related disorders .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its derivatives have been shown to possess herbicidal and fungicidal properties, making them valuable in agricultural applications. The effectiveness of these compounds can be attributed to their ability to disrupt specific biochemical pathways in target organisms.

Case Study: Herbicidal Activity

Research focused on the herbicidal activity of methyl 6-amino-3-methylpyridine-2-carboxylate derivatives found that they effectively inhibited the growth of several weed species. This was achieved through a mechanism involving the inhibition of key enzymes involved in plant metabolism, demonstrating their potential as environmentally friendly herbicides .

Materials Science

In materials science, methyl 6-amino-3-methylpyridine-2-carboxylate is employed as a building block for synthesizing complex organic materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of new materials with desirable properties.

Data Table: Comparison of Polymerization Methods

| Method | Reaction Conditions | Yield (%) | Properties |

|---|---|---|---|

| Free Radical Polymerization | 60 °C, 24 hours | 85 | High thermal stability |

| Ionic Polymerization | Room temperature, 48 hours | 90 | Enhanced mechanical strength |

| Coordination Polymerization | Under inert atmosphere | 75 | Improved conductivity |

Coordination Chemistry

Methyl 6-amino-3-methylpyridine-2-carboxylate serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their potential antibacterial properties and catalytic activities.

Case Study: Antibacterial Complexes

A series of metal complexes formed with methyl 6-amino-3-methylpyridine-2-carboxylate were tested against gram-positive and gram-negative bacteria. Results indicated that certain complexes exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Mecanismo De Acción

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine, and it’s often used as a precursor to agrochemicals and pharmaceuticals .

Mode of Action

Pyridine derivatives are known to interact with various enzymes and receptors in the body, but the specific interactions would depend on the exact structure and functional groups present in the compound .

Biochemical Pathways

Pyridine derivatives can participate in a variety of biochemical reactions, including acting as a ligand in metalloproteins, participating in electron transport chains, and serving as a precursor for the synthesis of other compounds .

Pharmacokinetics

As a small, organic molecule, it is likely to be well-absorbed in the gastrointestinal tract following oral administration. The distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, stability, and interactions with metabolic enzymes .

Result of Action

As a pyridine derivative, it may have a variety of potential effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-amino-3-methylpyridine-2-carboxylate . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 6-amino-3-methylpyridine-2-carboxylate involves the reaction of 6-amino-3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid like sulfuric acid. The mixture is typically refluxed for several hours, followed

Actividad Biológica

Methyl 6-amino-3-methylpyridine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Methyl 6-amino-3-methylpyridine-2-carboxylate has the molecular formula C7H8N2O2. Its structure features an amino group at the 6-position and a methyl ester at the 2-position of the pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of these functional groups allows for potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that methyl 6-amino-3-methylpyridine-2-carboxylate exhibits antimicrobial activity , making it a candidate for treating bacterial infections. Its structural features suggest possible interactions with bacterial receptors, potentially leading to inhibition of bacterial growth .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , affecting various metabolic pathways. For instance, studies have shown that similar compounds can modulate enzyme activity by interacting with active sites or altering enzyme conformation .

Anti-inflammatory Effects

Methyl 6-amino-3-methylpyridine-2-carboxylate has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in experimental models, possibly through the inhibition of pro-inflammatory cytokines . This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases.

Comparison with Related Compounds

The biological activities of methyl 6-amino-3-methylpyridine-2-carboxylate can be compared with those of structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-amino-3-methylpyridine-2-carboxylate | C7H8N2O2 | Exhibits antimicrobial and anti-inflammatory activity |

| Methyl 6-amino-3-bromopicolinate | C7H7BrN2O2 | Contains bromine; different reactivity profiles |

| Methyl 3-amino-6-methylpyridine-2-carboxylate | C7H8N2O2 | Different amino positioning; varied biological activity |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that methyl 6-amino-3-methylpyridine-2-carboxylate inhibited the growth of several bacterial strains in vitro, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its effectiveness in modulating inflammatory responses .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that methyl 6-amino-3-methylpyridine-2-carboxylate has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Propiedades

IUPAC Name |

methyl 6-amino-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNYRAXHXYEHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319069-28-7 |

Source

|

| Record name | methyl 6-amino-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.